2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-(trifluoromethyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-(trifluoromethyl)pyrimidine is a heterocyclic organic molecule known for its significant applications in pharmaceuticals and materials science. Its complex structure, involving multiple rings and functional groups, contributes to its versatile chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-(trifluoromethyl)pyrimidine typically involves several steps:
Formation of the pyrimidine ring: : Starting with a precursor such as 2-chloropyrimidine, a nucleophilic substitution reaction with a trifluoromethylating agent introduces the trifluoromethyl group at the 4-position.
Attachment of the piperidine moiety: : The piperidine ring is introduced through a series of nucleophilic substitution reactions, often utilizing intermediates like 4-bromomethylpiperidine.
Coupling with the pyridine derivative: : Finally, the 3-methylpyridin-4-yl group is attached using a Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide.
Industrial Production Methods: Industrial production of this compound typically involves the scale-up of the synthetic routes mentioned above, ensuring optimal reaction conditions to maximize yield and purity. Large-scale reactors, continuous flow processes, and robust purification techniques are employed to produce the compound on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions primarily at the piperidine moiety, leading to the formation of N-oxides.
Reduction: : Reduction reactions typically target the pyridine ring, converting it into a piperidine derivative.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: : Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: : Halogenating agents, alkyl halides, and nucleophiles like sodium alkoxides are frequently employed.
Major Products Formed
Oxidation: : Formation of N-oxides of the piperidine ring.
Reduction: : Conversion to piperidine derivatives.
Substitution: : A wide range of substituted derivatives depending on the reacting nucleophiles and electrophiles.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, the compound is studied for its reactivity and potential as a building block for more complex molecules. Its ability to undergo various chemical transformations makes it valuable in synthetic organic chemistry.
Biology: In biological research, the compound is investigated for its interactions with biological macromolecules. Its structure suggests potential binding affinity to certain proteins and nucleic acids, making it a candidate for biochemical studies.
Medicine: The compound shows promise in medicinal chemistry as a potential drug candidate. Its multifaceted structure allows for diverse biological activity, including potential anti-inflammatory and anti-cancer properties. Studies are ongoing to explore its efficacy and safety in various therapeutic areas.
Industry: In industrial applications, the compound is utilized as an intermediate in the synthesis of more complex pharmaceuticals and agrochemicals. Its unique chemical properties make it a valuable addition to industrial chemical processes.
Wirkmechanismus
The mechanism of action of 2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. These targets often include enzymes and receptors where the compound can either inhibit or activate biological pathways. The trifluoromethyl group, known for its electron-withdrawing properties, plays a crucial role in enhancing the binding affinity and specificity of the compound towards its targets. The exact molecular pathways are under investigation, but initial studies suggest involvement in pathways related to cell proliferation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-{[(3-methylpyridin-3-yl)oxy]methyl}piperidin-1-yl)-4-(trifluoromethyl)pyrimidine: : Similar structure but with a different position of the methyl group on the pyridine ring.
2-(4-{[(3-fluoropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-(trifluoromethyl)pyrimidine: : Similar structure with fluorine instead of a methyl group.
Uniqueness: 2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-(trifluoromethyl)pyrimidine is unique due to the specific positioning of its functional groups, which confers distinct reactivity and interaction profiles compared to its analogs. The trifluoromethyl group is particularly notable for enhancing the metabolic stability and bioactivity of the compound.
This complex interplay of structure and function makes this compound a compound of significant interest in various fields of scientific research.
Eigenschaften
IUPAC Name |
2-[4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-4-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O/c1-12-10-21-6-2-14(12)25-11-13-4-8-24(9-5-13)16-22-7-3-15(23-16)17(18,19)20/h2-3,6-7,10,13H,4-5,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJLHGKJGRNGNBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)OCC2CCN(CC2)C3=NC=CC(=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.